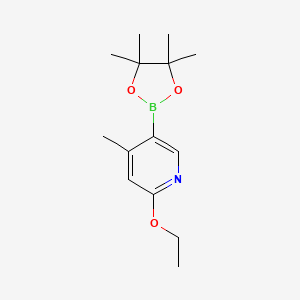
3,5-Dibromo-6-chloropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-6-chloropyridin-2-amine is a chemical compound with the molecular formula C5H3Br2ClN2 . It is used as a starting material for the production of many pharmaceutical compounds .
Molecular Structure Analysis
The molecular weight of 3,5-Dibromo-6-chloropyridin-2-amine is 286.35 . The InChI code for this compound is 1S/C5H3Br2ClN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) .Physical And Chemical Properties Analysis
3,5-Dibromo-6-chloropyridin-2-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Selective Amination of Polyhalopyridines : A study by Ji, Li, and Bunnelle (2003) demonstrated the use of 3,5-Dibromo-6-chloropyridin-2-amine in the selective amination of polyhalopyridines, catalyzed by a palladium-Xantphos complex, yielding high isolated yields and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Formation of Pyridine-Containing Macrocycles : Averin et al. (2005) reported on the palladium-catalyzed amination of 3,5-dihalopyridines, including 3,5-Dibromo-6-chloropyridin-2-amine, with linear polyamines leading to the formation of new pyridine-containing macrocycles (A. Averin et al., 2005).
Energetic Derivative Synthesis : Zhao Ku (2015) synthesized energetic compounds using 2-Chloro-3,5-dinitro-pyridin-4-amine and 6-chloro-3,5-dinitro-pyridin-2-amine, demonstrating the potential of halogenated pyridines in this field (Zhao Ku, 2015).
Solid-State Fluorescence Studies : Ershov et al. (2017) researched the solid-state fluorescence of compounds derived from 4-amino-2-aryl-6-chloropyridine-3,5-dicarbonitriles, highlighting applications in optical materials (O. V. Ershov et al., 2017).
Amination with Liquid Ammonia : Woźniak, Bańskira, and Szpakiewicz (1993) explored the amination of 3,5-dinitropyridine and its derivatives with liquid ammonia, yielding various amino-substituted compounds (M. Woźniak, Andrzej Bańskira, & B. Szpakiewicz, 1993).
Rearrangements in Aminations of Halopyridines : Pieterse and Hertog (2010) studied the rearrangements during aminations of halopyridines, providing insights into reaction mechanisms involving pyridine intermediates (M. Pieterse & H. J. Hertog, 2010).
Palladium-Catalyzed Heteroarylation : Abel et al. (2017) investigated the palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines, including 3,5-Dibromo-6-chloropyridin-2-amine, demonstrating the utility in organic synthesis (A. Abel et al., 2017).
Synthetic Technology Optimization : Sheng-song (2010) optimized the synthetic technology for related compounds, underlining the importance of efficient synthesis methods in the utilization of such chemicals (Li Sheng-song, 2010).
Palladium-Catalyzed Aminations of 3,5-Dibromo-2-Pyrone : Lee and Cho (2003) described palladium-catalyzed coupling reactions of 3,5-Dibromo-2-pyrone with various amines, pertinent to the study of pyridine derivatives (Jin‐Hee Lee & C. Cho, 2003).
Three-Component Reactions with Amines : Ranjbar‐Karimi et al. (2014) explored three-component reactions involving chloropyridine derivatives, contributing to the understanding of complex organic reactions (R. Ranjbar‐Karimi, Aliyeh Khajeh-Khezri, & M. Anary‐Abbasinejad, 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be a variety of chemical reactions where it acts as a reactant.
Mode of Action
The mode of action of 3,5-Dibromo-6-chloropyridin-2-amine involves its participation in chemical reactions as a reactant. One such reaction could be the Suzuki–Miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, the compound could potentially act as an organoboron reagent .
Pharmacokinetics
For instance, it has a high GI absorption and is BBB permeant . Its Log Po/w values, which indicate lipophilicity, range from 1.98 to 2.85 , suggesting it could have good bioavailability.
Result of Action
The molecular and cellular effects of 3,5-Dibromo-6-chloropyridin-2-amine’s action would depend on the specific reactions it’s involved in and the final products of these reactions. As an intermediate in organic synthesis, its primary role is to contribute to the formation of other compounds .
Propriétés
IUPAC Name |
3,5-dibromo-6-chloropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUVLSFBMNPJSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704812 |
Source


|
| Record name | 3,5-Dibromo-6-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-6-chloropyridin-2-amine | |
CAS RN |
1261269-84-4 |
Source


|
| Record name | 3,5-Dibromo-6-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B581475.png)


